Methyl4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside
Description
Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside (CAS: 72656-05-4) is a disaccharide-derived compound with a benzylidene acetal protecting group at the 4,6-O positions and a β-D-glucopyranosyl moiety at the 3-O position of the α-D-glucopyranoside core. Its molecular formula is C₂₀H₂₈O₁₁ (MW: 444.43), and it is characterized by a unique glycosidic linkage at C-3, distinguishing it from simpler benzylidene-protected glucopyranosides . This compound is widely used in glycochemistry as a building block for oligosaccharide synthesis, enabling studies on glycan-protein interactions and enzymatic specificity .
Properties
Molecular Formula |
C20H28O11 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H28O11/c1-26-19-15(25)17(31-20-14(24)13(23)12(22)10(7-21)28-20)16-11(29-19)8-27-18(30-16)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3 |
InChI Key |
URHVSGAXRNLQCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside typically involves the protection of hydroxyl groups followed by glycosylation reactions. One common method includes the use of benzylidene as a protecting group for the 4,6-hydroxyl positions of the glucopyranoside. The reaction conditions often involve the use of acid catalysts to facilitate the formation of the benzylidene acetal .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acid or base catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The glucopyranoside moiety can facilitate the compound’s uptake and distribution within biological systems .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
- The target compound’s 3-O-β-D-glucopyranoside group introduces a disaccharide motif, unlike MBG derivatives with acyl or alkyl groups .
- Benzylidene acetals at 4,6-O positions are common in these compounds, providing regioselective protection for further modifications .
- Substituents at C-2/C-3 (e.g., acetyl, benzyl, or glycosidic groups) dictate reactivity and biological interactions .
Physical and Chemical Properties
Table 2: Physicochemical Properties
Notes:
Target Compound:
Comparative Bioactivity:
- MBG Acyl Derivatives: Methyl 4,6-O-benzylidene-3-O-myristoyl-2-O-octanoyl-α-D-glucopyranoside exhibited the highest antibacterial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli .
- Epipodophyllotoxin Glucosides (e.g., VP-16): Cytotoxicity via DNA strand breaks, highlighting the role of glycosidic linkages in drug delivery .
Biological Activity
Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This article aims to provide a thorough overview of its biological activity, including antibacterial properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 444.43 g/mol
- Appearance : White crystalline solid
- Melting Point : Approximately 131–163 °C depending on purity and method of synthesis .
Synthesis
The synthesis of Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside typically involves the reaction of methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction conditions can be optimized to yield high purity and yield of the desired product. For example, a method reported yields approximately 76% pure compound after purification via silica gel chromatography .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside against various human pathogenic bacteria. The compound has been tested against strains such as:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro assays indicate that this compound exhibits significant antibacterial effects, potentially due to its structural features that enhance membrane permeability or interfere with bacterial metabolism .
The proposed mechanism of action for the antibacterial activity involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of aromatic rings in the structure is believed to play a crucial role in its interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis .
Case Studies
- Study on Antimicrobial Activity : A study conducted by Islam et al. investigated various derivatives of glucopyranosides, including Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside. The results showed that compounds with benzene and substituted benzene groups exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
- Synthesis and Biological Evaluation : Another research effort focused on synthesizing several derivatives and evaluating their biological activities. The study concluded that modifications in the acylation patterns significantly influenced the antibacterial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound, and how is regioselectivity achieved?
The compound is synthesized in one step from methyl α-D-glucopyranoside using benzaldehyde dimethyl acetal under acid catalysis (e.g., camphorsulfonic acid). The benzylidene group selectively protects the 4,6-diol positions, leaving the 2- and 3-OH groups reactive. Purification is achieved via precipitation from methanol, yielding ~70% purity, with further optimization for crystallization .
Q. How do acetal protecting groups influence reactivity in glycosylation studies?
The 4,6-O-benzylidene acetal acts as a rigid, conformationally locked protecting group, directing reactivity to the 2- or 3-OH positions. This selectivity is critical for subsequent modifications, such as sulfonylation or glycosyl donor activation, and stabilizes the pyranose ring against unwanted ring-opening reactions .
Q. What spectroscopic techniques are essential for structural validation?
Key methods include:
- ¹H/¹³C NMR : Assigns anomeric proton signals (e.g., α-configuration at δ 5.1–5.3 ppm) and benzylidene aromatic protons (δ 7.3–7.5 ppm) .
- IR spectroscopy : Confirms acetal formation (C-O-C stretch at ~1,100 cm⁻¹) and absence of free hydroxyl groups .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+Na]⁺ at m/z 455) .
Advanced Research Questions
Q. How do steric and electronic effects impact regioselectivity in derivatization?
Steric hindrance from the benzylidene group directs electrophilic attacks (e.g., sulfonylation, acylation) to the less hindered 2-OH position. For example, benzenesulfonylation at the 2-OH achieves >80% yield under mild conditions (0°C, pyridine), while 3-O-substitution requires activating groups or enzymatic catalysis .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
X-ray crystallography of the stannylene acetal derivative revealed a dimeric structure with a 1,3-dioxa-2,4-distannetane ring, contrasting earlier NMR-based assignments. Discrepancies arise from dynamic equilibria in solution, resolved by low-temperature crystallography (−70°C) and 2D NOESY for spatial correlations .
Q. How is this compound utilized in oligosaccharide synthesis?
As a glycosyl acceptor, it participates in β-(1→6) glycosidic bond formation with trichloroacetimidate donors (e.g., 4,6-di-O-benzylidene-2-deoxy-2-Troc-α-D-glucopyranosyl donor). Yields exceed 75% using BF₃·Et₂O catalysis in anhydrous dichloromethane, critical for synthesizing branched glycans .
Methodological Challenges
Q. Why do enzymatic glycosylation reactions with this substrate show low efficiency?
Glycosidases (e.g., β-glucosidase) exhibit reduced activity due to steric blocking by the benzylidene group. Engineering enzymes with expanded active sites (e.g., Dali_GP from Dictyoglomus thermophilum) or using glycosyltransferases with flexible donor specificity improves yields .
Q. How to optimize protecting group removal without side reactions?
Hydrogenolysis (H₂/Pd-C) or acid hydrolysis (0.1 M HCl in THF/H₂O) cleaves the benzylidene group. Over-hydrolysis risks glycosidic bond cleavage; monitoring via TLC (hexane:EtOAc 3:1, Rf 0.4→0.6 post-deprotection) ensures selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
